![molecular formula C8H3BrF2N2O2 B2423064 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid CAS No. 1459253-81-6](/img/structure/B2423064.png)
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid
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Description
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H3BrF2N2O2 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two fluorine atoms, one bromine atom, and a carboxylic acid group.Scientific Research Applications
Medicinal Chemistry and Drug Development
Indazole derivatives, including 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid, play a crucial role in drug discovery. Researchers explore their potential as lead compounds for designing novel drugs. Key areas include:
- Anti-Inflammatory Agents : Some indazole derivatives exhibit anti-inflammatory and analgesic activities, making them promising candidates for pain management .
- COX-2 Inhibitors : Specific indazole derivatives have been investigated for their effects on cyclooxygenase-2 (COX-2) inhibition, which is relevant in conditions like osteoarthritis .
Antiviral Activity
Indazole-based compounds have been studied for their antiviral properties. For instance:
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl Thiosemicarbazides : These derivatives were evaluated in vitro against a broad range of RNA and DNA viruses, showing potential antiviral activity .
Heterocyclic Synthesis
Indazole-3-carboxylic acid serves as a building block for synthesizing other compounds:
- Azepinoindoles : The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yields tricyclic indoles, which can be further transformed into azepinoindoles .
Biological Studies
Researchers investigate the biological effects of indazole derivatives:
- Cell Biology : Indoles, both natural and synthetic, play essential roles in cell biology. Their impact on cancer cells, microbes, and various disorders is an active area of study .
Chemical Biology and Enzyme Inhibition
Indazole-3-carboxylic acid derivatives may act as enzyme inhibitors:
- COX-2 Inhibition : As mentioned earlier, certain indazole derivatives inhibit COX-2, which is relevant in inflammation and pain pathways .
Synthetic Methodology
Given the significance of indoles, researchers continually explore novel synthetic methods:
properties
IUPAC Name |
5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTVZACLCZWECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid |
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